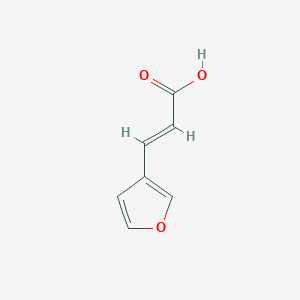

3-(3-Furyl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901228 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81311-95-7 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Furyl)acrylic Acid from 3-Furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(3-Furyl)acrylic acid from 3-furaldehyde. This compound is a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthesis methodologies, including the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction, providing detailed experimental protocols and comparative data to aid in reaction selection and optimization.

Core Synthetic Methodologies

The synthesis of this compound from 3-furaldehyde is most prominently achieved through three well-established organic reactions. The choice of method can be influenced by factors such as desired yield, available reagents, and reaction conditions.

-

Knoevenagel Condensation: This reaction involves the condensation of 3-furaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.

-

Perkin Reaction: This method utilizes the condensation of 3-furaldehyde with an acid anhydride, such as acetic anhydride, and its corresponding carboxylate salt.

-

Wittig Reaction: This approach involves the reaction of 3-furaldehyde with a phosphorus ylide, typically a stabilized ylide derived from a phosphonium salt, to form the desired alkene.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficacy.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Knoevenagel Condensation | 3-Furaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 80-90°C, 2 hours | 82-92% | 155-158 |

| Perkin Reaction | 3-Furaldehyde, Acetic Anhydride | Potassium Acetate | None | 150°C, 4 hours | ~75% | 138-141 |

| Wittig Reaction | 3-Furaldehyde, (Carboxymethyl)triphenylphosphonium bromide | Strong Base (e.g., NaH) | Anhydrous THF | Room Temperature | 73% | Not specified |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₆O₃[1] |

| Molecular Weight | 138.12 g/mol [1] |

| CAS Number | 39244-10-5[1] |

| Melting Point | 155-158 °C[2] |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C)[2] |

| ¹H-NMR (CDCl₃, δ) | 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H)[2] |

| Mass Spectrum (m/z) | 138 (M+)[2] |

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations for the synthesis of this compound via the Knoevenagel, Perkin, and Wittig reactions.

Caption: Knoevenagel condensation pathway.

Caption: Perkin reaction pathway.

Caption: Wittig reaction pathway.

Experimental Workflow

The generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow.

Experimental Protocols

Knoevenagel Condensation

This is often the preferred method due to its high yield and relatively mild conditions.

Materials:

-

3-Furaldehyde (10.0 g, 0.104 mol)

-

Malonic Acid (15.0 g, 0.144 mol)

-

Pyridine (12 mL)

-

1 N Hydrochloric Acid

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask, add 3-furaldehyde and malonic acid to pyridine.[2]

-

Heat the mixture with stirring at 80-90°C for 2 hours.[2]

-

After completion, pour the reaction mixture into ice water.

-

Acidify the solution to a weakly acidic pH with 1 N hydrochloric acid to precipitate the product.[2]

-

Collect the precipitated crystals by filtration.

-

Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.[2]

-

Recrystallize the residue from an ethyl acetate-hexane mixed solvent to yield pure this compound.[2] The yield is typically around 82%.[2]

Perkin Reaction

This classic reaction provides a solid alternative for the synthesis.

Materials:

-

3-Furaldehyde (freshly distilled)

-

Acetic Anhydride

-

Potassium Acetate (dry, pulverized, freshly fused)

-

Sodium Carbonate solution

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and an air-cooled condenser, place 3-furaldehyde (3 moles), acetic anhydride (4.5 moles), and potassium acetate (3 moles).

-

Mix the ingredients thoroughly and begin stirring. Heat the flask in an oil bath to 150°C for 4 hours. An exothermic reaction may occur around 145-150°C and should be controlled.

-

While still hot, pour the reaction mixture into a larger flask containing water and set up for steam distillation.

-

Add a saturated aqueous solution of sodium carbonate until the mixture is alkaline.

-

Steam distill to remove any unreacted 3-furaldehyde.

-

Cool the residual solution and filter off any resinous by-products.

-

Acidify the filtrate slowly with concentrated hydrochloric acid with vigorous stirring.

-

Cool the mixture, and the crude this compound will precipitate.

-

Filter the product, wash with cold water, and dry. The crude product can be recrystallized from dilute alcohol.

Wittig Reaction

The Wittig reaction offers a highly selective method for alkene synthesis.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

3-Furaldehyde (0.15 mol)

-

Toluene

-

10% Potassium Hydroxide aqueous solution

-

Dichloromethane

-

Hydrochloric Acid

Procedure:

-

Under an inert atmosphere (e.g., argon), add 3-furaldehyde and (carbethoxymethylene)triphenylphosphorane to toluene.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction solution to room temperature and pour it into purified water. Stir at room temperature for 1 hour.

-

Filter the mixture and concentrate the filtrate under reduced pressure to dryness.

-

Add a 10% KOH aqueous solution to the residue and heat to reflux for 1 hour (saponification of the ester).

-

Filter the solution and wash the filtrate with dichloromethane.

-

Adjust the pH of the aqueous phase to 2 with hydrochloric acid to precipitate the solid product.

-

Stir to allow for crystallization for 1 hour.

-

Filter the product under vacuum and dry to obtain (E)-3-(3-furyl)acrylic acid. The reported yield is approximately 73%.

Conclusion

The synthesis of this compound from 3-furaldehyde can be effectively achieved through several established synthetic routes. The Knoevenagel condensation generally offers the highest yields under relatively mild conditions. The Perkin reaction, while requiring higher temperatures, is a robust and reliable alternative. The Wittig reaction provides good stereoselectivity for the (E)-isomer. The selection of the optimal synthetic pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Furyl)acrylic Acid

Introduction

3-(3-Furyl)acrylic acid, also known as (E)-3-(furan-3-yl)prop-2-enoic acid, is an organic compound that serves as a valuable intermediate in chemical research and the pharmaceutical industry.[1][2] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts specific reactivity and properties that make it a subject of interest for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes and relationships.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 39244-10-5 | [3][4][5][6] |

| Molecular Formula | C₇H₆O₃ | [3][4][5][6] |

| Molecular Weight | 138.12 g/mol | [1][3][5] |

| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid | [3] |

| Synonyms | 3-Furanacrylic acid, Furan-3-acrylic acid | [3][7] |

| Melting Point | 152-154 °C[1], 155-158 °C[2][7][8] | Multiple Sources |

| Boiling Point | 261.4 ± 15.0 °C (Predicted) | [2][7][8] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2][7][8] |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C).[1][2][3] Soluble in Chloroform and Methanol.[8] | Multiple Sources |

| pKa | 4.39 ± 0.10 (Predicted for 2-isomer) | [9] |

| LogP (Octanol/Water) | 1.377 (Calculated) | [10] |

| Appearance | White to brown solid/powder or needle-like crystals. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers working with this compound.

Synthesis via Knoevenagel Condensation

A common and effective method for preparing this compound is the Knoevenagel condensation between 3-furaldehyde and malonic acid, using pyridine as a basic catalyst and solvent.[2]

Materials and Reagents:

-

3-Furaldehyde (10.0 g)

-

Malonic acid (15.0 g)

-

Pyridine (12 mL)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Ice water

Procedure:

-

To 12 mL of pyridine in a suitable reaction flask, add 10.0 g of 3-furaldehyde and 15.0 g of malonic acid.[2]

-

Heat the mixture with stirring at a temperature of 80°C to 90°C for 2 hours.[2]

-

After the reaction is complete, pour the reaction solution into ice water.[2]

-

Adjust the pH of the aqueous solution to be weakly acidic using 1 N hydrochloric acid, which will cause the product to precipitate.[2]

-

Collect the precipitated crystals by filtration.[2]

-

Dissolve the collected crystals in ethyl acetate.[2]

-

Wash the organic phase with 1 N hydrochloric acid.[2]

-

Dry the organic layer over anhydrous magnesium sulfate and then filter.[2]

-

Concentrate the solution under reduced pressure to remove the solvent.[2]

-

Recrystallize the resulting residue from a mixed solvent of ethyl acetate and hexane to yield pure this compound.[2] A reported yield for this method is 82%.[2]

Analytical Characterization

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The structure of the synthesized product can be confirmed by ¹H-NMR.

-

¹H-NMR (CDCl₃): δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H).[2]

Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight of the compound.

-

MS (m/z): 138 (M+, base peak).[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Overview of this compound properties and analysis.

Caption: General mechanism of enzyme inhibition by this compound.

References

- 1. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 2. This compound | 39244-10-5 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 39244-10-5 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound (CAS 39244-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a valuable building block in organic synthesis and drug discovery. This document details its molecular structure, physicochemical properties, and established synthetic protocols. Particular emphasis is placed on providing detailed experimental procedures and structured data presentation to aid researchers in their laboratory work.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name (2E)-3-(furan-3-yl)prop-2-enoic acid, is an organic compound featuring a furan ring substituted at the 3-position with an acrylic acid moiety.[1][2] The presence of the electron-rich furan ring and the conjugated acrylic acid system imparts unique chemical reactivity to the molecule.

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2E)-3-(furan-3-yl)prop-2-enoic acid[1] |

| CAS Number | 39244-10-5[1][3][4][5] |

| Molecular Formula | C₇H₆O₃[1][3][4][5] |

| Molecular Weight | 138.12 g/mol [1][3][4] |

| SMILES | O=C(O)/C=C/c1ccoc1 |

| InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |

Below is a two-dimensional chemical structure diagram of this compound generated using the DOT language.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.

| Property | Value |

| Appearance | White to light brown crystalline powder |

| Melting Point | 152-154 °C[4] |

| Solubility | Sparingly soluble in water. Soluble in ethyl acetate and pyridine. |

| Purity | Typically ≥98% |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes the key spectral features.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.70-7.67 (m, 2H), 7.45 (s, 1H), 6.62-6.61 (m, 1H), 6.16 (d, J = 15.8 Hz, 1H)[3] |

| Mass Spectrum (m/z) | 138 (M+)[3] |

| Infrared (IR) | Data available in the NIST WebBook[6] |

Experimental Protocols

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction between 3-furaldehyde and malonic acid. A detailed experimental protocol is provided below.

Synthesis of this compound

Materials:

-

3-Furaldehyde

-

Malonic acid

-

Pyridine

-

1 M Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-furaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (used as both solvent and catalyst).

-

Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring for approximately 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold 1 M hydrochloric acid. This will cause the product to precipitate.

-

Extraction: Collect the precipitate by filtration. Dissolve the solid in ethyl acetate and wash the organic layer with 1 M hydrochloric acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain pure this compound as a crystalline solid.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Biological and Chemical Applications

This compound serves as a versatile intermediate in organic synthesis. It is a known reactant in the preparation of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a key enzyme in cellular signaling pathways. Additionally, its structural motifs suggest potential applications in the development of novel antimicrobial agents.

Logical Relationship of Structural Components

The chemical reactivity and biological potential of this compound are derived from the interplay of its constituent functional groups. The diagram below illustrates the logical relationship between the structural components and the molecule's overall properties.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, spectroscopic data, and a comprehensive synthetic protocol. The information and diagrams presented herein are intended to be a valuable resource for researchers and scientists engaged in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 39244-10-5 [chemicalbook.com]

- 4. Buy this compound [smolecule.com]

- 5. CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Unveiling the Natural Occurrence of 3-(3-Furyl)acrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authoritative Note: While the furan nucleus is a recurring motif in a diverse array of natural products, a comprehensive review of scientific literature reveals a significant scarcity of documented evidence for the natural occurrence of 3-(3-Furyl)acrylic acid and its direct derivatives (e.g., esters, amides). These compounds are predominantly described in the context of chemical synthesis and as intermediates for pharmaceuticals and other specialty chemicals.

In contrast, the closely related compound, 3-furoic acid (furan-3-carboxylic acid) , has been identified from several natural sources. This technical guide will, therefore, focus on the natural occurrence, isolation, and biosynthesis of 3-furoic acid as a representative of naturally occurring 3-substituted furans, while also providing a broader context of furan-containing natural products.

Natural Occurrence of 3-Furoic Acid

3-Furoic acid has been identified as a metabolite in fungi and plants, and is also a known human metabolite.

Fungal and Plant Sources

3-Furoic acid has been reported as a metabolite in the fungus Penicillium herquei and the orchid Peristeria elata[1]. It is also found in trace amounts in certain fermented foods, where its presence is attributed to microbial metabolism of pentose sugars[2].

Human Metabolism

3-Furoic acid is a known human metabolite regularly found in urine[3][4]. Its presence in urine can be an indicator of exposure to furfural, as it is a metabolic product of this compound[5].

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the concentration or yield of 3-furoic acid from its primary natural sources like Penicillium herquei or Peristeria elata. However, its presence in human urine has been quantified in studies related to furfural exposure. For instance, the limit of quantitation for furoic acid in urine has been determined to be 0.01 mmol/L in some analytical methods[5].

Experimental Protocols

The isolation and characterization of 3-furoic acid from natural sources, particularly from fungal cultures, involve a series of standard natural product chemistry techniques.

Isolation of 3-Furoic Acid from Fungal Culture (General Protocol)

This protocol is a generalized procedure based on common methods for isolating organic acids from fungal fermentations.

1. Fungal Cultivation:

-

A pure culture of the fungus (e.g., Penicillium herquei) is grown in a suitable liquid fermentation medium. The composition of the medium and fermentation conditions (temperature, pH, aeration) need to be optimized for the production of the target metabolite.

2. Extraction:

-

After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.

-

The pH of the culture broth is adjusted to acidic (e.g., pH 2-3) with an acid like HCl to protonate the carboxylic acid.

-

The acidified broth is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of the organic acids.

3. Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to chromatographic purification. Column chromatography using silica gel with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common method.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure 3-furoic acid.

4. Structure Elucidation and Characterization:

-

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the furan ring and conjugated system.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method is suitable for the analysis of 3-furoic acid.

-

Column: C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid).

-

Detection: UV detection at a wavelength where 3-furoic acid has maximum absorbance.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC-MS analysis, the carboxylic acid group of 3-furoic acid needs to be derivatized to increase its volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or esterification reagents.

-

The derivatized sample is then injected into the GC-MS for separation and detection.

Biosynthesis of 3-Furoic Acid (Plausible Pathway)

The precise biosynthetic pathway for 3-furoic acid in organisms like Penicillium herquei is not extensively detailed in the literature. However, a plausible pathway can be inferred from the general biosynthesis of furan-containing compounds, which often originate from carbohydrate metabolism. One potential route involves the degradation of pentose sugars.

Mandatory Visualizations

Caption: Generalized workflow for the isolation and characterization of 3-furoic acid.

Caption: Plausible biosynthetic pathway of 3-furoic acid from pentose sugars.

Conclusion

References

- 1. 3-Furoic acid | 488-93-7 | FF03625 | Biosynth [biosynth.com]

- 2. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Furoic acid | 488-93-7 | MOLNOVA [molnova.com]

- 5. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 3-(3-Furyl)acrylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-(3-Furyl)acrylic acid (CAS No: 39244-10-5), a valuable intermediate in chemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral properties.

Spectroscopic and Spectrometric Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.70-7.67 | m | - | 2H (Furan ring) |

| 7.45 | s | - | 1H (Furan ring) |

| 6.62-6.61 | m | - | 1H (Furan ring) |

| 6.16 | d | 15.8 | 1H (Olefinic) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Experimental data not available in the searched literature. | - |

Note: A comprehensive search of available scientific literature did not yield experimental ¹³C NMR data for this compound. Users are advised to acquire this data experimentally for complete structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3570 | Medium, Broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (furan ring and olefinic) |

| ~1760 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | C=C stretch (olefinic) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~970 | Strong | =C-H bend (trans olefin) |

Data interpreted from the NIST Gas-Phase IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 138 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

Processing: The FID is Fourier transformed with a line broadening of ~1 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

-

A small amount of this compound is loaded into a capillary tube.

-

The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

Data Acquisition:

-

Instrument: Electron Ionization Mass Spectrometer (EI-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Parameters:

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

-

Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Physicochemical Landscape of 3-(3-Furyl)acrylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Furyl)acrylic acid is a valuable intermediate in organic synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability, is paramount for its effective application in drug design, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for characterization, and discusses potential degradation pathways.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling, purification, and use in various reaction and formulation media. The molecule's structure, featuring a carboxylic acid group, an acrylic backbone, and a furan ring, imparts a moderate polarity.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most consistently reported value is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 0.56 g/L | 25 |

This data indicates that this compound is sparingly soluble in water[1][2][3].

Qualitative Solubility in Organic Solvents

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent | Qualitative Solubility of this compound | Reported Solubility of 3-(2-Furyl)acrylic Acid |

| Chloroform | Soluble | Soluble in Dichloromethane |

| Methanol | Soluble | Soluble in Ethanol |

| Diethyl Ether | Likely Soluble | Soluble[4][5] |

| Benzene | Likely Soluble | Soluble[4] |

| Acetic Acid | Likely Soluble | Soluble[4] |

The structural similarity between the 2-furyl and 3-furyl isomers suggests that this compound is likely to exhibit good solubility in polar organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its acidic nature also implies solubility in basic aqueous solutions through salt formation.

Stability Profile of this compound

The stability of this compound is crucial for its storage, handling, and incorporation into final products. While specific stability studies on this compound are not extensively documented, an analysis of structurally related compounds, such as cinnamic acid and its derivatives, can elucidate potential degradation pathways.

The presence of an acrylic double bond and a furan ring suggests susceptibility to certain degradation mechanisms.

Potential Degradation Pathways

-

Oxidation: The furan ring and the acrylic double bond can be susceptible to oxidation. For derivatives with hydroxyl groups, this can lead to the formation of colored quinone-type structures. This process can be accelerated by heat, light, and the presence of metal ions[6][7].

-

Photochemical Reactions: The conjugated system of this compound can absorb UV light, potentially leading to isomerization of the double bond (from trans to cis) or other photochemical reactions. For the related 3-(2-Furyl)acrylic acid, light sensitivity has been noted[8][9].

-

Decarboxylation: At elevated temperatures, decarboxylation, the loss of the carboxylic acid group, can occur[7].

-

Microbial Degradation: In non-sterile aqueous formulations, microorganisms may metabolize the compound[7].

-

pH-Dependent Degradation: The stability of cinnamic acid derivatives can be highly pH-dependent. While higher pH increases solubility, it can also accelerate oxidative degradation[7]. Maintaining a lower pH can improve stability against oxidation for some derivatives[7].

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark place, in a tightly sealed container to protect it from light, heat, and atmospheric oxygen. For solutions, the use of antioxidants and chelating agents may be considered to inhibit oxidative degradation[7].

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for the quantification of the remaining active compound over time.

Caption: Workflow for an HPLC-Based Stability Study.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for acrylic acid derivatives[10]. The detection wavelength should be set to the λmax of the compound.

-

Forced Degradation: Subject a solution of this compound to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and validate that the analytical method can separate them from the parent peak.

-

Stability Study:

-

Prepare solutions of this compound in the solvents of interest at known concentrations.

-

Store these solutions under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Monitor the decrease in the concentration of this compound and the appearance of any degradation products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life in each solvent and condition.

Signaling Pathway Context

While this compound is primarily utilized as a chemical intermediate, understanding the potential biological pathways that could be influenced by structurally related molecules is beneficial in drug development. No specific signaling pathways directly modulated by this compound have been identified in the literature. However, as a general illustration, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, which can be affected by various small molecules.

Disclaimer: The following diagram illustrates a generalized MAPK/ERK signaling pathway and is not meant to imply a known interaction with this compound.

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. The compound exhibits sparing solubility in water and good solubility in various organic solvents. Its stability profile is likely influenced by factors such as light, heat, pH, and oxidation, similar to other acrylic and cinnamic acid derivatives. The provided experimental protocols offer a framework for researchers to quantitatively determine these critical parameters for their specific applications. A comprehensive understanding of these properties is essential for the successful translation of this versatile chemical intermediate from the laboratory to industrial and pharmaceutical applications.

References

- 1. This compound | 39244-10-5 [chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-(2-Furyl)acrylic acid CAS#: 539-47-9 [m.chemicalbook.com]

- 9. 3-(2-Furyl)acrylic acid | 539-47-9 [m.chemicalbook.com]

- 10. osha.gov [osha.gov]

An In-Depth Technical Guide to the Potential Reactivity of the Furan Ring in 3-(3-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the furan ring in 3-(3-Furyl)acrylic acid. The presence of the electron-withdrawing acrylic acid substituent at the 3-position significantly influences the inherent reactivity of the furan moiety. This document explores the anticipated behavior of the furan ring in key chemical transformations, including electrophilic aromatic substitution and cycloaddition reactions, and delves into its potential metabolic fate, a critical consideration in drug development. The information presented is supported by data from analogous 3-substituted furan compounds, providing a predictive framework for the reactivity of this compound. Detailed experimental protocols for representative reactions are also included to facilitate further investigation.

Introduction: The Furan Ring as a Versatile Heterocycle

The furan ring is a five-membered aromatic heterocycle that is a common structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its π-rich system, arising from the delocalization of six π-electrons over the five-membered ring, imparts a high degree of reactivity, particularly towards electrophiles. However, the reactivity and regioselectivity of the furan ring are profoundly influenced by the nature and position of its substituents. In the case of this compound, the electron-withdrawing nature of the acrylic acid group is expected to modulate the electron density and, consequently, the chemical behavior of the furan ring. Understanding this interplay is crucial for predicting potential reaction pathways, designing synthetic routes, and assessing the metabolic stability and potential for bioactivation of molecules containing this scaffold.

Electrophilic Aromatic Substitution: Deactivation and Regioselectivity

The furan ring is notably more reactive towards electrophiles than benzene. This heightened reactivity stems from the electron-donating character of the oxygen heteroatom, which enriches the electron density of the aromatic system. However, the presence of an electron-withdrawing group, such as the acrylic acid moiety in this compound, is anticipated to decrease this reactivity.

Key Principles:

-

Deactivation: The acrylic acid group, through its electron-withdrawing inductive and resonance effects, reduces the electron density of the furan ring, making it less nucleophilic and therefore less susceptible to electrophilic attack compared to unsubstituted furan.

-

Regioselectivity: In 3-substituted furans bearing an electron-withdrawing group, electrophilic attack is predicted to occur preferentially at the C5 position. This is because the C2 and C4 positions are more deactivated by the substituent at C3. The C5 position is the least deactivated and thus the most favorable site for electrophilic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 3-(5-Nitro-3-furyl)acrylic acid |

| Halogenation | Br⁺, Cl⁺ | 3-(5-Bromo-3-furyl)acrylic acid, 3-(5-Chloro-3-furyl)acrylic acid |

| Friedel-Crafts Acylation | RCO⁺ | 3-(5-Acyl-3-furyl)acrylic acid |

Experimental Protocol: Nitration of a 3-Substituted Furan (Analogous to this compound)

This protocol is adapted from procedures for the nitration of deactivated aromatic systems and should be optimized for this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Electrophilic Substitution

Caption: Predicted pathway for electrophilic substitution.

Cycloaddition Reactions: The Furan Ring as a Diene

The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The presence of an electron-withdrawing substituent further decreases its reactivity in this context.

Key Principles:

-

Reduced Reactivity: The electron-withdrawing acrylic acid group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, increasing the HOMO-LUMO gap with typical dienophiles and thus decreasing the reaction rate.

-

Solvent Effects: Studies on the analogous 3-furoic acid have shown that Diels-Alder reactions with maleimides are significantly favored, both kinetically and thermodynamically, in aqueous solutions compared to organic solvents.[1][2] This rate enhancement in water is a known phenomenon in Diels-Alder reactions and can be exploited to facilitate cycloadditions with electron-poor furans.[3][4]

-

Stereoselectivity: The stereochemical outcome of Diels-Alder reactions (endo vs. exo) is influenced by kinetic and thermodynamic factors. For furan and its derivatives, the endo adduct is often the kinetic product, but the more stable exo adduct may be favored under thermodynamic control.

Table 2: Predicted Reactivity of this compound in Diels-Alder Reactions

| Dienophile | Solvent | Predicted Reactivity | Potential Product |

| Maleimide | Organic (e.g., Toluene) | Low | Low yield of oxabicycloheptene adduct |

| Maleimide | Water | Moderate to High | Higher yield of oxabicycloheptene adduct |

| N-Methylmaleimide | Water | Moderate to High | Higher yield of N-methyl-oxabicycloheptene adduct |

Experimental Protocol: Diels-Alder Reaction of a 3-Substituted Furan in Water (Analogous to this compound)

This protocol is based on procedures developed for the aqueous Diels-Alder reaction of furoic acids.[3][5]

Materials:

-

This compound

-

N-Methylmaleimide

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and N-methylmaleimide.

-

Add deionized water to the flask.

-

Heat the mixture to reflux with vigorous stirring for a specified period (monitoring by TLC or ¹H NMR is recommended).

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Pathway for Aqueous Diels-Alder

Caption: Aqueous Diels-Alder reaction pathway.

Metabolic Reactivity: Potential for Bioactivation

In the context of drug development, understanding the metabolic fate of a molecule is paramount. Furan-containing compounds can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form reactive intermediates that can covalently bind to cellular macromolecules, potentially leading to toxicity.

Key Principles:

-

Oxidative Ring Opening: The furan ring can be oxidized by CYP enzymes to form a reactive α,β-unsaturated dicarbonyl species. For unsubstituted furan, this metabolite is cis-2-butene-1,4-dial.

-

Formation of Reactive Metabolites: This electrophilic intermediate can react with cellular nucleophiles such as glutathione (GSH), proteins, and DNA, leading to the formation of adducts.

-

Influence of Substituents: The nature and position of substituents on the furan ring can influence the rate and regioselectivity of metabolic oxidation and the reactivity of the resulting metabolites. While specific data for this compound is unavailable, the presence of the electron-withdrawing group might influence which CYP isozymes are involved in its metabolism.

-

Human Metabolism: 3-Furoic acid has been identified as a human metabolite, suggesting that furan-3-carboxylic acid derivatives can be processed in biological systems.[6][7][8]

Proposed Metabolic Activation Pathway

Caption: Potential bioactivation of the furan ring.

Conclusion

The acrylic acid substituent at the 3-position of the furan ring in this compound exerts a significant deactivating effect on the ring's reactivity towards electrophilic substitution and its participation as a diene in Diels-Alder reactions. Electrophilic attack is predicted to occur at the C5 position. While Diels-Alder reactions are likely to be sluggish in organic solvents, the use of aqueous media may provide a viable strategy for promoting cycloaddition. From a drug development perspective, the potential for metabolic activation of the furan ring to a reactive dicarbonyl species warrants careful consideration and experimental investigation. The data and protocols presented in this guide provide a foundational framework for researchers to explore and harness the chemical and biological properties of this intriguing molecule. Further experimental studies are necessary to quantify the reactivity of this compound and to fully elucidate its metabolic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 4. Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Biorizon [biorizon.eu]

- 5. researchgate.net [researchgate.net]

- 6. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Furoic acid (HMDB0000444) [hmdb.ca]

- 8. repository.tudelft.nl [repository.tudelft.nl]

synonyms for 3-(3-Furyl)acrylic acid like (E)-3-(furan-3-yl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, its synonyms, chemical properties, and its significant application as a key intermediate in the development of potent kinase inhibitors for therapeutic use. This document details experimental protocols, quantitative data, and the underlying biological pathways to support researchers in the field of drug discovery.

Chemical Identity and Synonyms

This compound is a versatile organic compound. To ensure comprehensive literature review and compound identification, a list of its synonyms and key identifiers is provided below.

| Identifier Type | Value | Citation |

| Systematic Name | (E)-3-(furan-3-yl)prop-2-enoic acid | |

| Common Synonyms | This compound, 3-Furanacrylic Acid, trans-3-Furanacrylic acid | |

| CAS Registry Number | 39244-10-5, 81311-95-7 | |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |

Role in the Synthesis of TAK1 Inhibitors

This compound is a crucial reactant in the synthesis of 7-aminofuro[2,3-c]pyridines, a class of compounds that have been identified as potent inhibitors of TGF-β-activated kinase 1 (TAK1).[1] TAK1 is a key signaling molecule in inflammatory and cancer pathways, making it an attractive target for drug development.[2] The 7-aminofuro[2,3-c]pyridine scaffold, derived from this compound, has been optimized for potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising preclinical candidates.[3]

Quantitative Data: Inhibition of TAK1

The following table summarizes the in vitro potency of a representative 7-aminofuro[2,3-c]pyridine derivative, designated as compound 13a , which was synthesized using this compound as a starting material.[3]

| Compound | TAK1 IC₅₀ (nM) | Cellular Mechanistic Potency (nM) | Citation |

| 13a | ~10 | Not explicitly quantified, but described as potent | [3][4] |

Experimental Protocols

Synthesis of 7-aminofuro[2,3-c]pyridine TAK1 Inhibitors

While the specific multi-step synthesis of the final 7-aminofuro[2,3-c]pyridine inhibitors from this compound is complex and proprietary to the discovering institution, the initial steps would involve the activation of the carboxylic acid of this compound and its subsequent reaction with an appropriate amino-pyridine precursor to form the furo[2,3-c]pyridine core. The general approach for similar heterocyclic constructions often involves the following conceptual steps:

-

Amide Coupling: Activation of the carboxylic acid of this compound (e.g., conversion to an acid chloride or use of coupling agents like EDC/HOBt) followed by reaction with a substituted aminopyridine.

-

Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization to form the furo[2,3-c]pyridinone ring system. This can be promoted by various reagents and conditions depending on the specific substrate.

-

Functional Group Interconversion: The ketone of the pyridinone is then typically converted to the desired amine functionality through a series of chemical transformations.

A detailed, step-by-step protocol for the specific synthesis of compound 13a is not publicly available in the cited literature. Researchers should refer to the general principles of heterocyclic chemistry and the supplementary information of the cited papers for analogous transformations.

In Vitro TAK1 Kinase Inhibition Assay

The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds against TAK1, based on common kinase assay methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against TAK1 kinase.

Materials:

-

Recombinant human TAK1/TAB1 enzyme complex

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare a 1x kinase assay buffer from a concentrated stock. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the 1x kinase assay buffer.

-

Plate Setup:

-

Test Wells: Add 1 µL of the test inhibitor at various concentrations.

-

Positive Control Wells: Add 1 µL of DMSO.

-

Blank (No Enzyme) Wells: Add 1 µL of DMSO.

-

-

Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme solution to the "Test" and "Positive Control" wells. Add 2 µL of 1x kinase assay buffer to the "Blank" wells.

-

Reaction Initiation: Start the kinase reaction by adding 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways.

Caption: Overview of the TAK1 signaling pathway.

Experimental Workflow for In Vitro TAK1 Kinase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the in vitro potency of a TAK1 inhibitor.

Caption: Workflow for TAK1 in vitro kinase inhibition assay.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(3-Furyl)acrylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Furyl)acrylic acid is a versatile organic compound that serves as a valuable building block in a variety of synthetic applications. Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique reactivity and makes it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of bioactive compounds.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 155-158 °C | [1] |

| Appearance | White to cream to brown crystals or powder | [MySkinRecipes] |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, including the Knoevenagel condensation, Perkin reaction, and Wittig reaction. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Knoevenagel Condensation

This is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Table 1: Synthesis of this compound via Knoevenagel Condensation

| Catalyst/Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| Pyridine/Piperidine | 2.5 h | 95 °C | 92.8% | 99.5% | [3] |

| Pyridine | 2 h | 80-90 °C | 82% | - | [1] |

| Pyridine | 2 h | 85-90 °C | 75.2% | 95.10% (HPLC) | [4] |

Experimental Protocol: Knoevenagel Condensation

-

Materials: 3-furaldehyde (10.0 g), malonic acid (15.0 g), pyridine (12 mL).

-

Procedure:

-

To a round-bottom flask, add 3-furaldehyde and malonic acid to pyridine.

-

Heat the mixture with stirring at 80-90°C for 2 hours.[1]

-

After the reaction is complete, pour the reaction solution into ice water.

-

Adjust the pH to weakly acidic with 1 N hydrochloric acid.

-

Collect the precipitated crystals by filtration.

-

Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the residue from an ethyl acetate-hexane mixed solvent to obtain pure this compound.[1]

-

References

Applications of 3-(3-Furyl)acrylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Furyl)acrylic acid is a versatile building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds with diverse biological activities. Its rigid, planar structure and the presence of the furan ring, a known pharmacophore, make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of the key applications of this compound in medicinal chemistry, including its use in the development of enzyme inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts.

Inhibition of Histidine Ammonia-Lyase (HAL)

Application Note: this compound and its derivatives have been identified as competitive inhibitors of histidine ammonia-lyase (HAL), an enzyme that catalyzes the deamination of L-histidine to urocanic acid. Inhibition of HAL is a potential therapeutic strategy for certain metabolic disorders. Heteroaryl acrylates, including furanyl derivatives, have shown potent inhibitory activity against HAL.

Quantitative Data:

While the specific Kᵢ value for this compound is not explicitly available in the reviewed literature, related furanyl and other heteroarylacrylates have demonstrated competitive inhibition with Kᵢ values in the micromolar range.[1]

| Compound Class | Inhibition Type | Kᵢ Range (µM) |

| Furanylacrylates | Competitive | 18 - 139[1] |

| Thiophenylacrylates | Competitive | 18 - 139[1] |

| Benzofuranylacrylates | Competitive | 18 - 139[1] |

| Benzothiophenylacrylates | Competitive | 18 - 139[1] |

Experimental Protocol: Histidine Ammonia-Lyase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against HAL.

Materials:

-

Histidine Ammonia-Lyase (HAL) from a suitable source (e.g., Pseudomonas putida)

-

L-histidine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 8.5)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of HAL in potassium phosphate buffer.

-

Prepare a stock solution of L-histidine in potassium phosphate buffer.

-

Prepare a series of dilutions of this compound in the same buffer.

-

-

Assay:

-

In a quartz cuvette, combine the potassium phosphate buffer, a specific concentration of the inhibitor solution (or buffer for control), and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

-

Initiate the reaction by adding the L-histidine solution to the cuvette.

-

Immediately monitor the increase in absorbance at 277 nm, which corresponds to the formation of urocanic acid.

-

Record the initial reaction velocity.

-

-

Data Analysis:

-

Repeat the assay with varying concentrations of both the substrate and the inhibitor.

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of the inhibitor.

-

Construct a Lineweaver-Burk plot to determine the type of inhibition and calculate the inhibition constant (Kᵢ).

-

Signaling Pathway Diagram:

References

Application Notes and Protocols for the Preparation of TAK1 Inhibitors from 3-(3-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways. Its role in mediating cellular responses to stimuli such as cytokines and pathogens makes it an attractive therapeutic target. This document provides detailed application notes and protocols for the use of 3-(3-Furyl)acrylic acid as a key reactant in the synthesis of a potent class of TAK1 inhibitors: 7-aminofuro[2,3-c]pyridines.

TAK1 Signaling Pathway

TAK1 is a central mediator of various signaling cascades, primarily activating the NF-κB and MAPK pathways. Upon stimulation by factors like TNF-α, IL-1β, or Toll-like receptor (TLR) ligands, a signaling cascade is initiated that leads to the activation of the TAK1 complex (TAK1, TAB1, and TAB2/3). Activated TAK1 then phosphorylates downstream targets, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These pathways regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis. The inhibition of TAK1 can effectively block these downstream effects, providing a therapeutic strategy for inflammatory diseases and certain cancers.

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Synthesis of 7-aminofuro[2,3-c]pyridine TAK1 Inhibitors

The synthesis of the 7-aminofuro[2,3-c]pyridine core from this compound is a multi-step process. The general workflow involves the construction of the furo[2,3-c]pyridine scaffold followed by functionalization.

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation of furo[2,3-c]pyridine scaffolds and their derivatives.

Protocol 1: Synthesis of the Furo[2,3-c]pyridin-7(6H)-one Core

This protocol outlines the key steps to construct the core heterocyclic structure from this compound.

Step 1: Formation of 3-(3-Furyl)acryloyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-(3-Furyl)acryloyl chloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a suspension of aluminum chloride (AlCl₃, 3.0 eq) in anhydrous DCM (15 mL/mmol) at 0 °C, add a solution of the crude 3-(3-Furyl)acryloyl chloride (1.0 eq) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture carefully into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Cyclization to Furo[2,3-c]pyridin-7(6H)-one

-

The product from the previous step is subjected to a cyclization reaction, which can be achieved under various conditions, often involving a nitrogen source like ammonia or a primary amine, and may require heating. The specific conditions will depend on the substrate.

Protocol 2: Synthesis of 7-aminofuro[2,3-c]pyridine Derivatives

This protocol describes the conversion of the furo[2,3-c]pyridin-7(6H)-one core to the final amino-substituted inhibitors.

Step 4: Chlorination of Furo[2,3-c]pyridin-7(6H)-one

-

Treat the Furo[2,3-c]pyridin-7(6H)-one (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃, 5.0 eq).

-

Heat the reaction mixture at reflux for 3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-chlorofuro[2,3-c]pyridine.

Step 5: Amination of 7-chlorofuro[2,3-c]pyridine

-

In a sealed tube, dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 7-aminofuro[2,3-c]pyridine derivative.

Data Presentation

The 7-aminofuro[2,3-c]pyridine class of compounds has demonstrated potent inhibitory activity against TAK1. A representative inhibitor from this series has shown an IC₅₀ value in the low nanomolar range.[1]

| Compound Class | Target | IC₅₀ (nM) |

| 7-aminofuro[2,3-c]pyridine | TAK1 | 4 |

Table 1: Inhibitory Potency of a Representative 7-aminofuro[2,3-c]pyridine TAK1 Inhibitor.[1]

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of potent 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors. The provided protocols offer a general framework for the preparation of these compounds, which can be further optimized and adapted for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The high potency of this class of inhibitors makes them promising candidates for further investigation in the development of novel therapeutics for inflammatory diseases and cancer.

References

Application Notes and Protocols: Antimicrobial Properties of 3-(3-Furyl)acrylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial properties of 3-(3-Furyl)acrylic acid and its derivatives, along with detailed protocols for assessing their efficacy. The information is intended to guide research and development efforts in the discovery of new antimicrobial agents.

Introduction

Furan-containing compounds are a well-established class of heterocyclic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring is a key structural motif in several commercially available drugs.[3] this compound is a furan derivative that, along with its analogues, has been investigated for its potential as an antimicrobial agent. The acrylic acid moiety, combined with the furan ring, provides a scaffold for further chemical modifications to modulate biological activity. This document summarizes the available quantitative data on the antimicrobial efficacy of these compounds and provides standardized protocols for their evaluation.

Data Presentation: Antimicrobial Activity